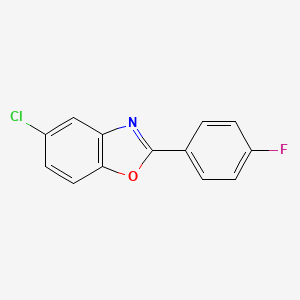
5-Chloro-2-(4-fluorophenyl)-1,3-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(4-fluorophenyl)-1,3-benzoxazole is an aromatic heterocyclic compound that belongs to the benzoxazole family This compound is characterized by the presence of a benzene ring fused with an oxazole ring, which contains a chlorine atom at the 5th position and a fluorophenyl group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-fluorophenyl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of 4-fluoroaniline with 5-chloro-2-hydroxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired benzoxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
5-Chloro-2-(4-fluorophenyl)-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The benzoxazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
科学研究应用
Medicinal Chemistry: The compound and its derivatives have shown promising activities against various diseases, including cancer, bacterial infections, and inflammatory conditions. They are being investigated as potential drug candidates for their ability to interact with specific biological targets.
Materials Science: Benzoxazole derivatives are used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to their unique electronic properties.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide, owing to its ability to inhibit specific enzymes in pests or weeds.
作用机制
The mechanism of action of 5-Chloro-2-(4-fluorophenyl)-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the nature of the derivative used.
相似化合物的比较
Similar Compounds
2-(4-Fluorophenyl)-1,3-benzoxazole: Lacks the chlorine substituent at the 5th position.
5-Chloro-1,3-benzoxazole: Lacks the fluorophenyl group at the 2nd position.
5-Chloro-2-phenyl-1,3-benzoxazole: Lacks the fluorine substituent on the phenyl group.
Uniqueness
5-Chloro-2-(4-fluorophenyl)-1,3-benzoxazole is unique due to the presence of both chlorine and fluorophenyl substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for the development of new therapeutic agents and advanced materials.
属性
IUPAC Name |
5-chloro-2-(4-fluorophenyl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO/c14-9-3-6-12-11(7-9)16-13(17-12)8-1-4-10(15)5-2-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVWXKKGLRPBBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid](/img/structure/B2400409.png)




![N,N-bis[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B2400415.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2400416.png)


![[5-Acetamido-4-acetyloxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl] acetate](/img/structure/B2400422.png)
![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2400423.png)

